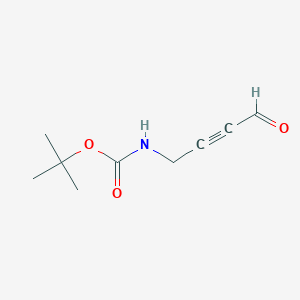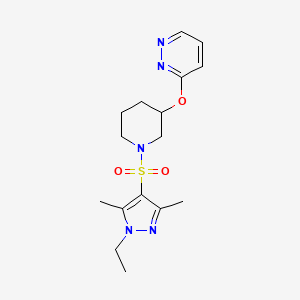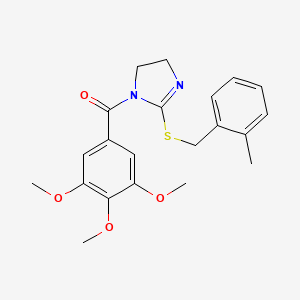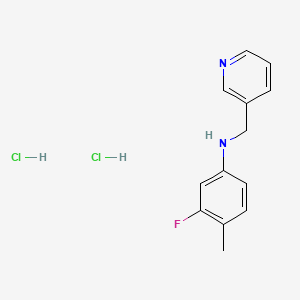
3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar chemical structures. For instance, the synthesis of pharmaceutical intermediates involving pyridine moieties and fluorinated compounds is a common theme . Additionally, the study of halogen bonding with pyridine and aniline derivatives provides insights into the molecular interactions and properties of such compounds .
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions, which are a staple in modern organic synthesis. For example, a palladium-catalyzed cyanation/reduction sequence was used to introduce an aminomethyl moiety into a pyridine derivative . This technique could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" can be analyzed using spectroscopic methods such as FT-IR and Raman, as well as quantum mechanical calculations . These techniques allow for the examination of vibrational modes, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the electronic structure and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of aniline and pyridine derivatives in halogen bonding reactions has been studied, showing that these compounds can form complexes with significant charge transfer . This suggests that "this compound" might also participate in similar reactions, potentially leading to the formation of aggregates with unique properties such as aggregation-induced emission (AIE).
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their reactivity and molecular structure. For instance, the formation of fluorescent nano-sized aggregates indicates that halogen-bonded complexes of pyridine and aniline derivatives can exhibit unique optical properties . Additionally, the solid-phase synthesis approach for N-aryl- and N-alkyl-N-pyrimidin-2-ylamines suggests that similar compounds might be amenable to such synthetic strategies, which could affect their solubility and stability .
Scientific Research Applications
1. Docking and QSAR Studies for Kinase Inhibitors
3-Fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline dihydrochloride and similar compounds have been studied for their roles as c-Met kinase inhibitors. Docking studies helped to analyze molecular features contributing to high inhibitory activity, and quantitative structure–activity relationship (QSAR) methods were used to predict biological activities of these inhibitors (Caballero et al., 2011).
2. Coordination Polymers in Nanostructure Synthesis
Coordination polymers containing similar ligands have been synthesized and characterized for their crystal packing and supramolecular features. These studies provide insight into the role of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).
3. Antioxidant and Acetylcholinesterase Inhibitory Properties
Diverse γ-pyridinyl amine derivatives, similar to this compound, have shown good antioxidant activity and moderate acetylcholinesterase (AChE) inhibitory properties. Some compounds exhibited higher antioxidant capacities than known antioxidants like α-tocopherol (Vargas Méndez & Kouznetsov, 2015).
4. Catalytic Transfer Hydrogenation in Water
New compounds, including those with similar structures, have been synthesized and characterized for their role in catalytic transfer hydrogenation of aromatic ketones and aldehydes in water. These studies contribute to the understanding of catalyst activation mechanisms (Thangavel et al., 2017).
5. Antimicrobial Activity of Schiff’s Base, Azetidinones, and Thiazolidinones
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activity. The study highlights the potential of these compounds as antimicrobial agents (Mistry et al., 2016).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to handle all chemical substances with care and take necessary precautions. For example, similar compounds have been reported to be toxic in contact with skin, harmful if swallowed or inhaled, and may cause skin and eye irritation .
properties
IUPAC Name |
3-fluoro-4-methyl-N-(pyridin-3-ylmethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2.2ClH/c1-10-4-5-12(7-13(10)14)16-9-11-3-2-6-15-8-11;;/h2-8,16H,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFUZHYVLCMMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CN=CC=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)

![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)
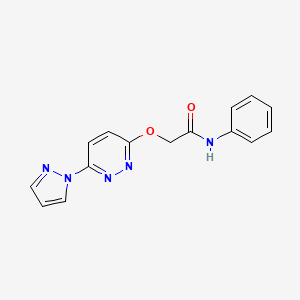
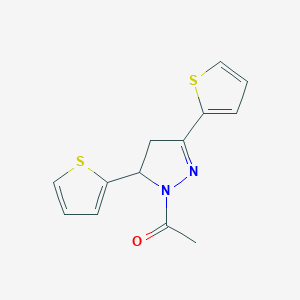

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)
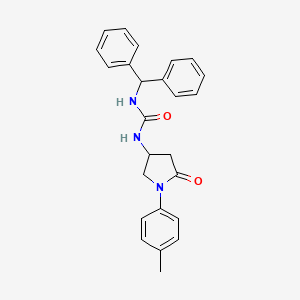
![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)
